(2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride (2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1048640-43-2
VCID: VC8042698
InChI: InChI=1S/C13H19NO2.ClH/c1-2-5-12(6-3-1)16-10-8-14-11-13-7-4-9-15-13;/h1-3,5-6,13-14H,4,7-11H2;1H
SMILES: C1CC(OC1)CNCCOC2=CC=CC=C2.Cl
Molecular Formula: C13H20ClNO2
Molecular Weight: 257.75 g/mol

(2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

CAS No.: 1048640-43-2

Cat. No.: VC8042698

Molecular Formula: C13H20ClNO2

Molecular Weight: 257.75 g/mol

* For research use only. Not for human or veterinary use.

(2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride - 1048640-43-2

Specification

CAS No. 1048640-43-2
Molecular Formula C13H20ClNO2
Molecular Weight 257.75 g/mol
IUPAC Name N-(oxolan-2-ylmethyl)-2-phenoxyethanamine;hydrochloride
Standard InChI InChI=1S/C13H19NO2.ClH/c1-2-5-12(6-3-1)16-10-8-14-11-13-7-4-9-15-13;/h1-3,5-6,13-14H,4,7-11H2;1H
Standard InChI Key ABRCINAFYZCFLJ-UHFFFAOYSA-N
SMILES C1CC(OC1)CNCCOC2=CC=CC=C2.Cl
Canonical SMILES C1CC(OC1)CNCCOC2=CC=CC=C2.Cl

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Synonyms

The compound is formally named N-(oxolan-2-ylmethyl)-2-phenoxyethanamine hydrochloride according to IUPAC rules . Its systematic name reflects the tetrahydrofuran (oxolane) ring, the phenoxyethyl chain, and the protonated amine group. Common synonyms include:

SynonymSource
(2-Phenoxyethyl)(tetrahydro-2-furanylmethyl)amine hydrochloridePubChem
N-(2-Phenoxyethyl)-N-(tetrahydro-2-furanylmethyl)amine hydrochlorideChemBK
MFCD03930936PubChem

Molecular and Structural Data

The compound’s SMILES notation is C1CC(OC1)CNCCOC2=CC=CC=C2.Cl, representing the tetrahydrofuran ring, phenoxy group, and hydrochloride moiety . Key structural parameters include:

  • Rotatable bonds: 6

  • Hydrogen bond donors/acceptors: 2 donors, 3 acceptors

  • Topological polar surface area: 30.5 Ų

The presence of a stereocenter at the tetrahydrofuran ring (undefined configuration) introduces potential stereoisomerism, though specific data on enantiomeric forms are unavailable .

Physicochemical Properties

Molecular Formula and Weight

PropertyValue
Molecular formulaC₁₃H₂₀ClNO₂
Molecular weight257.75 g/mol
Exact mass257.1182566 Da

These values were computed using PubChem’s algorithms and validated experimentally .

Synthetic Pathways and Industrial Production

Proposed Synthesis Route

Though detailed synthetic protocols are proprietary, a plausible route involves:

  • Alkylation of tetrahydrofurfuryl amine with 2-phenoxyethyl bromide.

  • Salt formation via treatment with hydrochloric acid.

Key reaction parameters would include:

  • Temperature: 60–80°C (to facilitate nucleophilic substitution).

  • Solvent: Polar aprotic (e.g., acetonitrile or DMF).

  • Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide).

Applications and Research Utility

Pharmaceutical Intermediates

The compound’s amine and ether functionalities make it a candidate for:

  • Neurological agents: Structural analogs of histamine H₃ receptor antagonists .

  • Antidepressants: Similar to tricyclic antidepressants with tetrahydrofuran motifs.

Material Science

Potential applications include:

  • Ionic liquids: As a cationic component paired with bulky anions.

  • Polymer crosslinkers: Utilizing the amine group for epoxy resin hardening.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator